3-(4-methoxyphenoxy)-1-propanethiol
Description
3-(4-Methoxyphenoxy)-1-propanethiol is a sulfur-containing aromatic compound characterized by a methoxyphenoxy group attached to a propanethiol backbone. Its structure combines the electron-donating methoxy group with the nucleophilic thiol (-SH) functionality, making it a candidate for applications in organic synthesis, material science, and pharmaceuticals.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-3-5-10(6-4-9)12-7-2-8-13/h3-6,13H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMABRGGUDTGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Reactivity: The thiol group in this compound confers higher nucleophilicity compared to alcohols in compounds like , enabling selective thiol-ene click chemistry or metal coordination .
- Solubility and Phase Behavior: Unlike 1-propanethiol (), which exhibits significant gas-phase volatility, the aromatic methoxyphenoxy group in the target compound likely reduces volatility and enhances solubility in polar solvents .
- Safety Profile : Compounds with thiols (e.g., 1-propanethiol) often require stringent handling due to toxicity and odor, whereas diols () are generally less hazardous .
Challenges and Limitations
- Data Gaps: Direct experimental data on this compound’s phase behavior (e.g., vapor-liquid equilibrium) is absent. However, ’s study on 1-propanethiol suggests that increasing alkyl chain length or aromatic substitution reduces volatility, a trend likely applicable here .
- Stability : Thiols are prone to oxidation, necessitating stabilization strategies (e.g., inert atmospheres) compared to more stable ethers or alcohols .
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